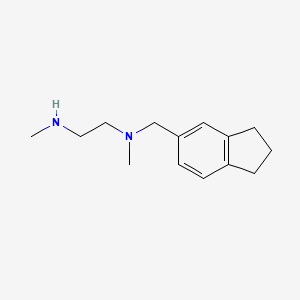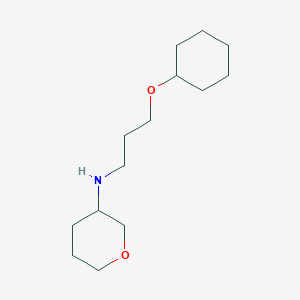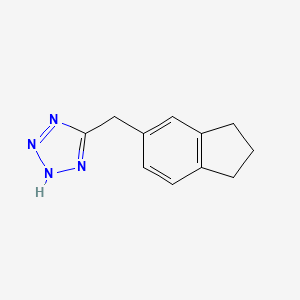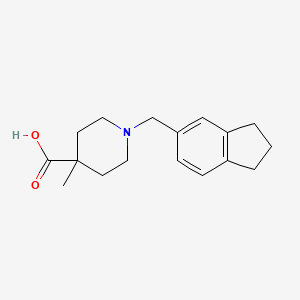
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine, also known as DMID, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. DMID is a chiral diamine that has been used in the synthesis of a range of chiral compounds.
Mécanisme D'action
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine acts as a chiral ligand in catalytic reactions, forming a complex with the metal catalyst. The chiral ligand-metal complex then interacts with the substrate to form the desired chiral product. The mechanism of action of N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine in the synthesis of chiral compounds is still under investigation.
Biochemical and Physiological Effects:
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-carcinogenic. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has been used in the synthesis of chiral drugs and natural products, which have shown promising results in various biological assays.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has several advantages as a chiral ligand, including high enantioselectivity, low cost, and ease of synthesis. However, N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has limitations in some catalytic reactions, such as asymmetric hydrogenation of ketones, where it has shown low catalytic activity. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine also requires careful handling due to its air and moisture sensitivity.
Orientations Futures
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has shown promising results in the synthesis of chiral compounds and has potential applications in various fields. Future research could focus on the development of new methods for the synthesis of N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine and its derivatives. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine could also be used in the synthesis of new chiral drugs and natural products with potential therapeutic applications. Further studies on the mechanism of action of N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine could provide insights into its catalytic activity and help in the development of more efficient chiral ligands.
Méthodes De Synthèse
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine can be synthesized using a variety of methods, including the reduction of 1,2-diamine-1,2-diphenylethane with sodium borohydride, the reaction of 1,2-diamine-1,2-diphenylethane with 2,3-dihydro-1H-indene, and the reaction of 1,2-diamine-1,2-diphenylethane with 2,3-dihydro-1H-indene-5-carboxaldehyde. The latter method has been found to be the most efficient and has been used in most of the studies on N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine.
Applications De Recherche Scientifique
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has been used as a chiral ligand in various catalytic reactions, including asymmetric hydrogenation, asymmetric epoxidation, and asymmetric allylation. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has also been used in the synthesis of chiral compounds such as chiral amino alcohols, chiral diamines, and chiral imines. N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine has shown promising results in the synthesis of chiral drugs and natural products.
Propriétés
IUPAC Name |
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-15-8-9-16(2)11-12-6-7-13-4-3-5-14(13)10-12/h6-7,10,15H,3-5,8-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGBWMHJYWOVYDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCN(C)CC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(2,3-dihydro-1H-inden-5-ylmethyl)-N,N'-dimethylethane-1,2-diamine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Carboxymethyl-(5-cyano-2-methylphenyl)sulfonylamino]acetic acid](/img/structure/B7578389.png)



![N-[(1-hydroxycyclopentyl)methyl]-2-methylsulfonylacetamide](/img/structure/B7578412.png)
![N-[(2,5-difluorophenyl)methyl]-2-(2,3-dihydro-1-benzofuran-5-yl)ethanamine](/img/structure/B7578416.png)


![4-(5-Bromopyridin-3-yl)oxythieno[3,2-d]pyrimidine](/img/structure/B7578439.png)
![4-[(5-Bromopyridin-3-yl)oxymethyl]benzonitrile](/img/structure/B7578441.png)


![1-[1-(2,3-dihydro-1H-inden-5-ylmethyl)piperidin-4-yl]-N-methylmethanamine](/img/structure/B7578481.png)
